Benzyl Benzyloxyacetate

Descripción general

Descripción

Benzyl Benzyloxyacetate is a compound used for proteomics research . It has been used in the synthesis of mixed benzyloxyacetic pivalic anhydride, chiral glycolates, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate, and other compounds .

Molecular Structure Analysis

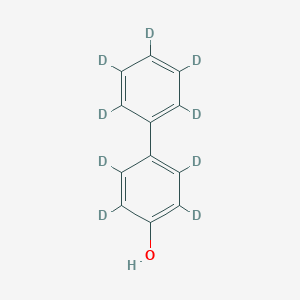

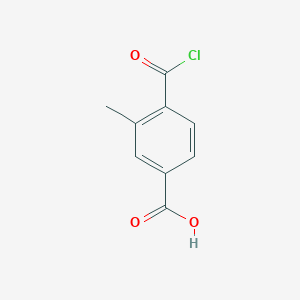

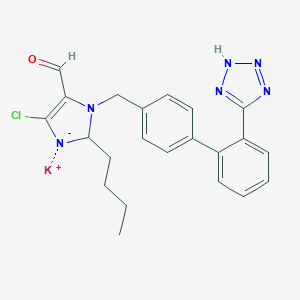

The molecular formula of Benzyl Benzyloxyacetate is C16H16O3 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .

Physical And Chemical Properties Analysis

The compound appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Aplicaciones Científicas De Investigación

Electrochemical Oxidation

Benzyl Benzyloxyacetate can be used in the electrochemical oxidation of benzyl alcohol. This process involves a “sandwich-type” organic-solid-water (OSW) system, consisting of a benzyl alcohol organic phase, KOH aqueous electrolyte, and porous anodes with Janus-like superwettability . This system allows for efficient electrooxidation of high-concentration benzyl alcohol to benzaldehyde .

Synthesis of Benzyl Acetate

Benzyl Benzyloxyacetate can be used in the synthesis of Benzyl Acetate, a compound with applications in different fields . The annual production of this compound is up to 10,000 tons . This ester can be obtained from natural sources, since it is present in plants, such as jasmine and gardenia .

Proteomics Research

Benzyl Benzyloxyacetate is a compound used for proteomics research . It can be used in the synthesis of mixed benzyloxyacetic pivalic anhydride, chiral glycolates, and 1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate .

Immobilization of Enzymes

Benzyl Benzyloxyacetate can be used in the immobilization of enzymes. This process involves encapsulating enzymes in a hybrid organic-inorganic support composed of chitosan and sodium polyphosphate . This support offers several advantages, including the possibility of enzyme reuse, easy biocatalyst recovery, increased resistance to variations in temperature, and increased catalytic activity in the transesterification reactions .

Green Chemistry

Benzyl Benzyloxyacetate can be used in green chemistry applications. For example, it can be used in the synthesis of benzyl acetate, a process that can be catalyzed by lipase immobilized in nontoxic chitosan-polyphosphate beads .

Organic Synthesis

Benzyl Benzyloxyacetate can be used in organic synthesis. For instance, it can be used in the synthesis of high-purity benzaldehyde, a process that involves the electrooxidation of benzyl alcohol .

Safety and Hazards

Benzyl Benzyloxyacetate warrants specific safety protocols. While it’s not classified as a severely hazardous compound, exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that benzyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, resulting in their death . It’s also toxic to mite ova, though its exact mechanism of action is unknown .

Biochemical Pathways

For instance, benzyl benzoate, a related compound, is involved in the anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway .

Pharmacokinetics

Benzyl compounds are known to have variable pharmacokinetics in critical illness, and suboptimal antibiotic exposure is associated with treatment failure .

Result of Action

Benzyl compounds are known to have various effects, such as lethal effects on parasites and mites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl Benzyloxyacetate. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the stability and efficacy of benzyl compounds .

Propiedades

IUPAC Name |

benzyl 2-phenylmethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPVWBOETWMIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302773 | |

| Record name | Benzyl Benzyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30379-54-5 | |

| Record name | NSC153413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl Benzyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)